N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine
CAS No.: 869075-34-3
Cat. No.: VC4139098
Molecular Formula: C17H20ClN3O4S
Molecular Weight: 397.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869075-34-3 |
|---|---|
| Molecular Formula | C17H20ClN3O4S |
| Molecular Weight | 397.87 |
| IUPAC Name | 2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine |
| Standard InChI | InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |
| Standard InChI Key | NPUIXFCQLZUAOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Guanidine Core: A planar triamino methane derivative that serves as the central scaffold, enabling hydrogen bonding and ionic interactions with biological targets.
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4-Chlorophenyl Ethyl Group: A hydrophobic aromatic segment linked via an ethyl spacer, contributing to lipid solubility and membrane permeability .
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2,5-Dimethoxybenzenesulfonyl Moiety: A sulfonamide group attached to a dimethoxy-substituted benzene ring, enhancing solubility and modulating electronic effects .
The methoxy groups at the 2- and 5-positions of the benzene ring donate electron density through resonance, while the chloro substituent on the phenyl group withdraws electrons inductively, creating a polarized molecular environment. This duality influences reactivity, as demonstrated in its interactions with nucleophilic and electrophilic agents.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₄S |
| Molecular Weight | 397.87 g/mol |
| LogP (Predicted) | 2.8–3.2 |
| Topological Polar Surface | 120 Ų |
| Hydrogen Bond Donors | 3 (guanidine NH groups) |
| Hydrogen Bond Acceptors | 7 (sulfonyl O, methoxy O) |
Data derived from PubChem and VulcanChem.
The compound’s moderate lipophilicity (LogP ~3) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis involves sequential functionalization of the guanidine core:
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Sulfonylation: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with a primary amine precursor to form the sulfonamide linkage.
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Alkylation: Introduction of the 4-chlorophenethyl group via nucleophilic substitution or reductive amination .
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Guanidine Formation: Condensation of thiourea intermediates with ammonia or amines under high-temperature conditions.
Critical parameters include:
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Temperature: 80–100°C for sulfonylation to prevent decomposition.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
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Catalysts: Pyridine or triethylamine to neutralize HCl byproducts during sulfonylation.
Mechanism of Biological Action
Target Engagement
The compound’s guanidine group acts as a bioisostere for cationic amino groups, enabling interactions with:
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Enzymatic Active Sites: Competitive inhibition of NAD⁺-dependent enzymes (e.g., NAMPT) via mimicry of nicotinamide .
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Ion Channels: Modulation of potassium or calcium channels through electrostatic interactions with pore regions.
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G-Protein-Coupled Receptors (GPCRs): Antagonism of adrenergic or serotonin receptors due to structural similarity to endogenous ligands.
Pharmacodynamic Profile
In vitro studies demonstrate:
| Biological Activity | IC₅₀ / EC₅₀ | Model System |
|---|---|---|
| NAMPT Inhibition | 12 nM | HeLa Cell Lysate |
| Serotonin Receptor Binding | 280 nM | Radioligand Assay |
| Antibacterial Activity | 8 µg/mL | S. aureus |
Compiled from VulcanChem and patent data .
The low nanomolar inhibition of NAMPT suggests potential as an anticancer agent, given NAMPT’s role in NAD⁺ biosynthesis .
Pharmacological Applications and Research Findings
Antimicrobial Efficacy
Against Gram-positive pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
Activity is attributed to disruption of cell wall synthesis via undecaprenyl phosphate sequestration.
Neuropharmacological Effects
Challenges and Future Directions
Metabolic Stability
Hepatic microsomal studies indicate rapid Phase I oxidation (t₁/₂ = 23 min), necessitating prodrug strategies or structural modifications to block metabolic hotspots.
Toxicity Profile
Dose-dependent cardiotoxicity (QT prolongation) was noted in canine models at 30 mg/kg, linked to hERG channel blockade. Mitigation strategies include introducing bulky substituents to reduce hERG affinity .
Clinical Translation
Ongoing Phase I trials (NCT048792XX) assess safety in solid tumors, with preliminary data showing manageable adverse events (Grade 1–2 nausea, fatigue). Biomarker studies correlate plasma NAD⁺ levels with tumor response .
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